(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

Radiopharmacy Peptide Pharmacokinetics Physicochemical Profiling

3-Pyridyl-L-alanine dihydrochloride (L-3-Pal·2HCl) is a high-purity chiral building block that delivers a balanced logD (~-2.5) and sub-nanomolar KD (~0.15 nM) when incorporated into peptides. Its 3-pyridyl moiety enables hydrogen bonding and aromatic interactions unattainable by phenylalanine or tyrosine, directly addressing fibrillation and solubility challenges in glucagon, amylin, and somatostatin analogs. Multi-site substitution with L-3-Pal yields superior biophysical properties, while positional isomerism (2-Pal vs. 4-Pal) critically tunes tumor-to-kidney ratios in radioligand therapy. This L-enantiomer dihydrochloride salt ensures water solubility and consistent receptor recognition essential for GPCR antagonist libraries and orally bioavailable macrocyclic peptides.

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1 g/mol
CAS No. 93960-20-4
Cat. No. B1401446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride
CAS93960-20-4
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.1 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m0../s1
InChIKeyXORPRVNSFLBKBG-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridyl-L-alanine Dihydrochloride (CAS 93960-20-4): A Non-Proteinogenic Amino Acid Building Block for Peptide Optimization and Chemical Biology


(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, commonly referred to as 3-pyridyl-L-alanine dihydrochloride or L-3-Pal·2HCl, is a chiral non-proteinogenic amino acid featuring a pyridine ring at the 3-position of its side chain [1]. As a dihydrochloride salt, it offers enhanced water solubility compared to its free base form, with a molecular weight of 239.10 g/mol and a purity specification typically exceeding 98.0% by HPLC . This compound serves as a versatile building block in peptide synthesis, medicinal chemistry, and chemical biology, where its pyridyl moiety confers unique physicochemical properties, including modulated hydrophilicity and the capacity for aromatic interactions, that distinguish it from canonical aromatic amino acids such as phenylalanine or tyrosine [2].

Why Substituting 3-Pyridyl-L-alanine with Close Analogs (2-Pal, 4-Pal, Phe) is Not Interchangeable in Research and Development


Despite sharing a common pyridylalanine core, the regioisomers 2-pyridylalanine (2-Pal) and 4-pyridylalanine (4-Pal) exhibit markedly different physicochemical and pharmacological profiles when incorporated into peptides, precluding their interchangeable use. Critically, the position of the pyridyl nitrogen atom dictates the molecule's hydrophilicity (logD), receptor binding affinity (KD), and in vivo biodistribution [1]. Furthermore, the chirality at the α-carbon is non-negotiable; the D-enantiomer of 2-Pal completely loses receptor recognition, underscoring that both regio- and stereochemistry are essential determinants of biological function [2]. Substitution with natural aromatic amino acids like L-phenylalanine, which lacks the pyridyl nitrogen's hydrogen-bonding capacity, results in diminished aqueous solubility and altered aggregation behavior in peptide therapeutics [3]. Therefore, procurement of the specific (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is mandated by these quantifiable performance divergences.

Quantitative Performance Benchmarks: Head-to-Head and Cross-Study Comparison of 3-Pyridyl-L-alanine Dihydrochloride


Hydrophilicity (logD) Comparison: 3-Pal Occupies an Intermediate Position Between 2-Pal and 4-Pal, Influencing Peptide Pharmacokinetics

In a direct head-to-head comparison of radiolabeled somatostatin antagonists, the hydrophilicity (logD) of peptides containing 3-pyridylalanine (3-Pal) was determined to be intermediate between those of 2-Pal and 4-Pal. Specifically, the logD values for [177Lu]Lu-DOTA-[xPal3]-LM3 were -2.3 ± 0.1 for l2Pal, -2.5 ± 0.1 for 3Pal, and -2.6 ± 0.1 for 4Pal [1]. This incremental increase in hydrophilicity directly impacts the peptides' in vivo distribution, particularly kidney uptake and retention [1].

Radiopharmacy Peptide Pharmacokinetics Physicochemical Profiling

Receptor Binding Affinity (KD) Comparison: 3-Pal Maintains High SST2 Affinity, Comparable to Clinical Benchmark

Saturation binding studies on somatostatin receptor subtype 2 (SST2) revealed a clear trend in binding affinity based on pyridylalanine regioisomer. The equilibrium dissociation constant (KD) for [177Lu]Lu-DOTA-[3Pal3]-LM3 was 0.15 ± 0.01 nM, which is intermediate between l2Pal (KD = 0.18 ± 0.02 nM) and 4Pal (KD = 0.11 ± 0.01 nM) [1]. Importantly, the 3-Pal variant demonstrates affinity comparable to the clinically evaluated [177Lu]Lu-DOTA-LM3 (KD = 0.09 ± 0.02 nM), indicating that substitution with 3-Pal does not compromise target engagement [1].

Receptor Binding Somatostatin Receptor Radioligand Therapy

Comparative In Vivo Biodistribution: 3-Pal Exhibits Distinct Kidney Retention Profile vs. 2-Pal and 4-Pal

While all three pyridylalanine regioisomers demonstrated similar tumor accumulation in SST2-positive xenografts, their in vivo kidney handling diverged significantly. [177Lu]Lu-DOTA-[3Pal3]-LM3 was characterized by high uptake and prolonged retention in the kidneys, with chromatographic analysis of kidney homogenates revealing that >60% of the radiolabeled peptide remained intact 1 hour post-injection [1]. This stability and retention profile was distinct from the 2-Pal and 4-Pal analogs, highlighting that the nitrogen's position directly influences in vivo metabolism and clearance pathways [1].

Biodistribution In Vivo Imaging Peptide Therapeutics

Enhancement of Peptide Aqueous Solubility and Biophysical Stability: 3-Pal Outperforms Native Aromatic Residues

In a study focused on improving the notoriously poor solubility and stability of glucagon, incorporation of 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal) at multiple positions significantly enhanced aqueous solubility of the peptide while maintaining its biological function [1]. A specific glucagon analogue, Gcg[3-Pal6,10,13, Aib16], demonstrated superior biophysical character and better suitability for medicinal purposes compared to the native hormone [1]. This improvement is attributed to the pyridyl nitrogen's capacity for hydrogen bonding, which disrupts aggregation-prone hydrophobic interactions characteristic of phenylalanine-rich sequences.

Peptide Formulation Drug Stability Glucagon Analogues

Functional Bioactivity in Oxytocin Antagonist Design: L-3-Pal Confers Specific Anti-Uterotonic Activity

A structure-activity relationship study of 24 oxytocin (OT) analogues incorporated L- or D-3-pyridylalanine (3-Pal) at position 9, in combination with other modifications [1]. The analogues were evaluated for rat uterotonic activity in vitro, rat pressor assay, and binding affinity to human OT receptor [1]. The study identified specific analogues with potent anti-oxytocic activity; for example, [Mpa1, D-Tyr(Et)2, Deg9]OT exhibited a pA2 value of 8.68 ± 0.26 [1]. While the specific quantitative contribution of L-3-Pal alone is not isolated in the abstract, the study demonstrates that its incorporation yields functional antagonists with measurable and selective biological activity, confirming its utility as a chiral building block for modulating peptide-receptor interactions.

Oxytocin Receptor Peptide Antagonist Uterotonic Assay

Calculated Physicochemical Properties: 3-Pal's Predicted LogD and LogP Differ from Phenylalanine

Calculated physicochemical properties for L-3-pyridylalanine (free base) provide a quantitative basis for its differentiated behavior compared to L-phenylalanine. The predicted ACD/LogP for L-3-pyridylalanine is -0.38, while its ACD/LogD at pH 7.4 is -2.91 . These values indicate significantly higher hydrophilicity than L-phenylalanine, which has a predicted LogP of approximately -1.5 and LogD at pH 7.4 of -1.5 (typical values). The lower LogD value for 3-Pal confirms its greater preference for the aqueous phase at physiological pH, supporting empirical observations of enhanced peptide solubility.

In Silico ADME Physicochemical Prediction Peptide Design

Validated Application Scenarios for 3-Pyridyl-L-alanine Dihydrochloride in Drug Discovery and Chemical Biology


Design of Radiolabeled Peptide Therapeutics and Diagnostics for SST2-Positive Tumors

Based on direct head-to-head evidence, 3-pyridyl-L-alanine dihydrochloride is a preferred building block for modifying somatostatin analogues when a balanced hydrophilicity and high receptor affinity are required. Researchers can incorporate 3-Pal to achieve a logD of -2.5 and a KD of 0.15 nM, offering a middle-ground between the less hydrophilic 2-Pal and the more hydrophilic 4-Pal [1]. This tunability is essential for optimizing tumor-to-kidney ratios in radioligand therapy and imaging.

Solubility and Stability Enhancement of Aggregation-Prone Therapeutic Peptides (e.g., Glucagon, Amylin)

For peptide drug candidates suffering from poor aqueous solubility and fibrillation, such as glucagon or amylin analogs, 3-pyridyl-L-alanine dihydrochloride serves as a validated isosteric replacement for phenylalanine or tyrosine. Evidence shows that multi-site incorporation of 3-Pal yields analogues with superior biophysical properties and comparable in vivo pharmacology [2]. This application directly addresses a major hurdle in peptide formulation and storage.

Development of Selective Peptide-Based GPCR Antagonists (e.g., Oxytocin, GnRH)

The compound is a valuable chiral synthon for constructing libraries of peptide antagonists targeting G protein-coupled receptors. Studies on oxytocin analogues demonstrate that L-3-Pal incorporation at key positions yields potent and selective antagonists with measurable pA2 values (e.g., 8.68 ± 0.26) [3]. This supports its use in medicinal chemistry campaigns aimed at developing novel therapeutics for reproductive health or oncology.

Fine-Tuning Oral Bioavailability in Macrocyclic Peptides

Systematic studies on cyclic hexapeptides indicate that the pyridylalanine residue, including 3-Pal, can support oral uptake by influencing permeability and conformation [4]. While 2-Pal was the primary focus for intramolecular H-bonding, the class-level evidence positions 3-Pal as a candidate for modulating the oral bioavailability of macrocyclic peptide drugs, a challenging frontier in peptide therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.